N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of acetamides and features multiple functional groups, including methoxy groups, an indole ring, and a pyrrolidine ring. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Purification techniques like recrystallization or chromatography might be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The indole and pyrrolidine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or acylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: It may have therapeutic potential and could be investigated for its pharmacological properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and pyrrolidine rings can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: A simpler analog without the indole and pyrrolidine rings.
2-Oxo-2-(1H-indol-3-yl)acetamide: Lacks the 3,4-dimethoxyphenethyl group.
N-(3,4-Dimethoxyphenethyl)-2-(pyrrolidin-1-yl)acetamide: A structural isomer with a different arrangement of functional groups.
Uniqueness: This compound is unique due to the combination of the indole, pyrrolidine, and 3,4-dimethoxyphenethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-10-9-18(15-23(22)34-2)11-12-27-26(32)25(31)20-16-29(21-8-4-3-7-19(20)21)17-24(30)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBODVYJVRKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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